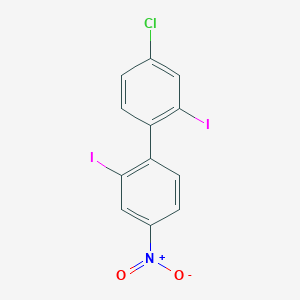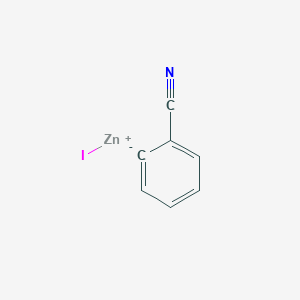
Zinc, (2-cyanophenyl)iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc, (2-cyanophenyl)iodo-: is an organozinc compound with the molecular formula C7H4INZn and a molecular weight of 294.4 g/mol . This compound is characterized by the presence of a zinc atom bonded to a 2-cyanophenyl group and an iodine atom. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Zinc, (2-cyanophenyl)iodo- typically involves the reaction of 2-cyanophenyl iodide with a zinc reagent. One common method is the transmetalation reaction where 2-cyanophenyl iodide reacts with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of Zinc, (2-cyanophenyl)iodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Zinc, (2-cyanophenyl)iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form zinc metal and other reduced species.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of zinc oxide (ZnO) and other oxidized products.
Reduction: Formation of zinc metal and reduced organic compounds.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Zinc, (2-cyanophenyl)iodo- has a wide range of applications in scientific research, including:
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Zinc, (2-cyanophenyl)iodo- involves its ability to participate in various chemical reactions due to the presence of the zinc atom. The zinc atom can coordinate with other molecules, facilitating reactions such as transmetalation in cross-coupling reactions . The compound can also interact with molecular targets in biological systems, influencing pathways and processes at the molecular level.
Comparación Con Compuestos Similares
Zinc, (3-cyanophenyl)iodo-: Similar in structure but with the cyano group at the 3-position instead of the 2-position.
Zinc, (4-cyanophenyl)iodo-: Another similar compound with the cyano group at the 4-position.
Uniqueness: Zinc, (2-cyanophenyl)iodo- is unique due to the specific positioning of the cyano group, which can influence its reactivity and the types of reactions it undergoes. This positional difference can lead to variations in the compound’s chemical behavior and its applications in research and industry.
Propiedades
Número CAS |
148651-34-7 |
|---|---|
Fórmula molecular |
C7H4INZn |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
benzonitrile;iodozinc(1+) |
InChI |
InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1 |
Clave InChI |
NQAUTYGJZZWZNO-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C([C-]=C1)C#N.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
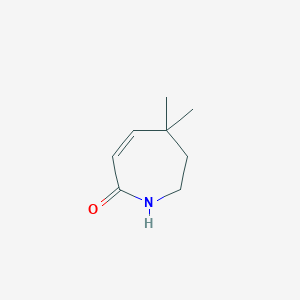
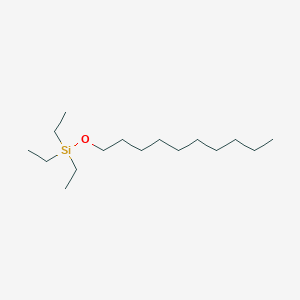
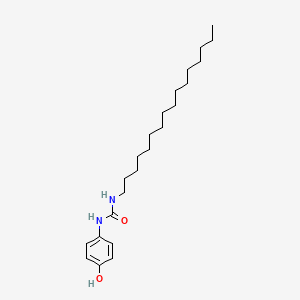
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
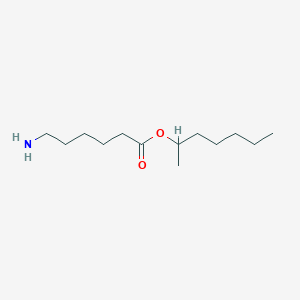
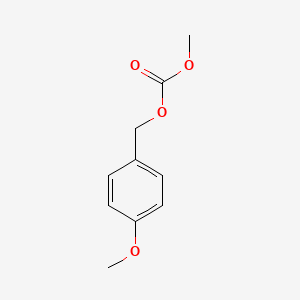

![2-Pyrrolidinecarboxamide, N-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14260364.png)

![(3R)-4-[(S)-4-Methylbenzene-1-sulfinyl]hepta-1,4,6-trien-3-ol](/img/structure/B14260380.png)
![Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate](/img/structure/B14260382.png)
